molecular formula C14H16N2O3 B2994585 ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate CAS No. 216596-59-7

ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate

Cat. No.: B2994585
CAS No.: 216596-59-7
M. Wt: 260.293
InChI Key: WBZIOAYALJLUHQ-UHFFFAOYSA-N
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Description

Ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate is a chemical compound with the molecular formula C14H16N2O3. It belongs to the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate typically involves the condensation of 2-aminobenzamide with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

Ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research focuses on its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: The parent compound with a similar core structure.

    2-Phenylquinazolin-4(3H)-one: A derivative with a phenyl group at the 2-position.

    4-Hydroxyquinazoline: A derivative with a hydroxyl group at the 4-position.

Uniqueness

Ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethyl group at the 2-position and the ester functionality enhance its solubility and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-(2-ethyl-4-oxoquinazolin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-12-15-11-8-6-5-7-10(11)14(18)16(12)9-13(17)19-4-2/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZIOAYALJLUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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